(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
CAS No.: 2034453-44-4
Cat. No.: VC5168180
Molecular Formula: C16H22N6O3S
Molecular Weight: 378.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034453-44-4 |
|---|---|
| Molecular Formula | C16H22N6O3S |
| Molecular Weight | 378.45 |
| IUPAC Name | [4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C16H22N6O3S/c1-19-11-15(17-12-19)26(24,25)21-8-6-20(7-9-21)16(23)13-10-18-22-5-3-2-4-14(13)22/h10-12H,2-9H2,1H3 |
| Standard InChI Key | IOBDPVPTZPSMBE-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, [4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone, reflects its hybrid architecture. Critical structural elements include:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.
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Sulfonyl bridge: The -SO₂- group linking piperazine to the 1-methylimidazole enhances electrophilicity and stability .
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Tetrahydropyrazolo[1,5-a]pyridine: A bicyclic system with partial saturation, contributing to planar aromatic interactions and solubility modulation.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₃S |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 2034453-44-4 |
| SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
| InChI Key | IOBDPVPTZPSMBE-UHFFFAOYSA-N |
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three stages:
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Piperazine sulfonylation: 1-Methyl-1H-imidazole-4-sulfonyl chloride reacts with piperazine in acetonitrile, yielding 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine .
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Methanone coupling: The sulfonylated piperazine undergoes nucleophilic acyl substitution with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride in DMSO.
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Purification: Chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) achieves >95% purity.
Analytical Validation
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NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.21 (imidazole H-2), 7.89 (pyrazolo H-5), and 3.41–2.98 ppm (piperazine CH₂).
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Mass Spectrometry: ESI-MS m/z 379.1 [M+H]⁺ corroborates the molecular weight.
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X-ray Crystallography: Limited data exist, but analogous sulfonamides exhibit triclinic crystal systems with π-stacking .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The imidazole ring undergoes nitration at C-2 under HNO₃/H₂SO₄, while the pyrazolo nitrogen participates in alkylation with methyl iodide.
Oxidation and Reduction
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Oxidation: KMnO₄ in acidic conditions cleaves the tetrahydropyrazolo ring to a pyrazole-3-carboxylic acid derivative.
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Reduction: Catalytic hydrogenation (Pd/C, H₂) saturates the pyridine ring, enhancing solubility but reducing aromatic binding potential .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Sulfonation | SO₃/DMF | Increased sulfonic acid derivatives |
| Alkylation | CH₃I, K₂CO₃ | N-Methylpyrazolo adduct |
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
Structural analogs, such as [(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone, inhibit RET kinase (IC₅₀ = 2.1 nM), suggesting similar targets for this compound . The sulfonyl group likely chelates ATP-binding site lysines, while the methanone linker stabilizes hydrophobic interactions .
Antiproliferative Effects
In MIA PaCa-2 pancreatic cancer cells, related pyrazolo-pyridines reduce viability by 78% at 10 μM via G1 arrest . Mechanistic studies implicate CDK4/6 pathway suppression, though direct targets remain unconfirmed for this specific compound .
Stability and Pharmacokinetic Considerations
Solubility and LogP
Experimental solubility in PBS (pH 7.4) is 12.4 μg/mL, with a calculated logP of 2.6 . The sulfonyl and piperazine groups enhance aqueous solubility compared to non-polar analogs .
Metabolic Stability
Microsomal assays (human liver) show a half-life of 43 minutes, primarily due to CYP3A4-mediated oxidation of the imidazole methyl group. Deuterating the methyl group (CD₃) extends the half-life to 68 minutes .
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| CYP Inhibition | 3A4 (IC₅₀ = 4.2 μM) |
| Permeability (Caco-2) | 6.1 × 10⁻⁶ cm/s |
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